Beryllium carbide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

InChI |

InChI=1S/C.2Be | |

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQVOJETYKFAIRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

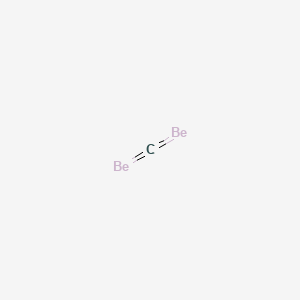

[Be]=C=[Be] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Be2C, CBe2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | beryllium carbide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Beryllium_carbide | |

| Description | Chemical information link to Wikipedia. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6060137 | |

| Record name | Beryllium carbide (Be2C) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

30.035 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Brick-red or yellow-red solid; [Merck Index] Yellow odorless powder; [MSDSonline] | |

| Record name | Beryllium carbide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8405 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

506-66-1 | |

| Record name | Beryllium carbide (Be2C) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=506-66-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Beryllium carbide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506661 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Beryllium carbide (Be2C) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Beryllium carbide (Be2C) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Beryllium acetylide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.319 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Crystal Structure Analysis of Beryllium Carbide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of beryllium carbide (Be₂C), a material of significant interest due to its exceptional hardness, high melting point, and potential applications in advanced ceramics and nuclear technology. This document outlines the crystallographic properties of its primary phase, details the experimental protocols for its characterization, and presents a logical workflow for its structural analysis.

Core Crystal Structure Data of this compound

This compound primarily crystallizes in a cubic system with an antifluorite structure.[1] This structure is analogous to the fluorite (CaF₂) structure, but with the cation and anion positions reversed. The carbon atoms form a face-centered cubic (FCC) lattice, with the beryllium atoms occupying the tetrahedral interstitial sites.

A summary of the key crystallographic data for the antifluorite phase of this compound is presented in Table 1. It is important to note that other energetically stable structures, including other crystalline phases and two-dimensional monolayers, have been predicted through computational studies.[2][3]

| Parameter | Value | Reference |

| Crystal System | Cubic | [1] |

| Space Group | Fm-3m | [1] |

| Space Group Number | 225 | |

| Structure Type | Antifluorite | |

| Lattice Parameter (a) | 4.342 Å | [4] |

| Be-C Bond Length | ~1.875 Å | |

| Coordination Number (Be) | 4 (tetrahedral) | |

| Coordination Number (C) | 8 (cubic) | |

| Bonding Nature | Predominantly Ionic (Be-C), Covalent (Be-Be) | [2][3] |

Experimental Protocols for Crystal Structure Determination

The accurate determination of this compound's crystal structure requires meticulous experimental procedures, particularly due to its sensitivity to air and moisture.[5] The following sections detail the methodologies for powder X-ray diffraction (XRD) and neutron diffraction, two primary techniques for this purpose.

Synthesis of this compound Powder

A common method for synthesizing this compound powder suitable for diffraction studies is through the high-temperature reaction of beryllium metal or beryllium oxide with elemental carbon.

Methodology:

-

Precursor Preparation: High-purity beryllium oxide (BeO) and graphite (B72142) powders are intimately mixed in a stoichiometric ratio (2:1 molar ratio of BeO to C).

-

High-Temperature Reaction: The mixture is heated in a graphite crucible within a vacuum furnace or under an inert atmosphere (e.g., argon).

-

Reaction Conditions: The temperature is gradually raised to above 1,500 °C to initiate the carbothermal reduction.[6] The reaction is typically held at this temperature for several hours to ensure complete conversion. The synthesis reaction is as follows: 2BeO + 3C → Be₂C + 2CO.

-

Cooling and Handling: The furnace is cooled to room temperature under an inert atmosphere. The resulting this compound product is a hard, crystalline solid which is then carefully ground into a fine powder within a glovebox to prevent reaction with air and moisture.[5]

Powder X-ray Diffraction (XRD) Analysis

Due to the air-sensitive nature of this compound, all sample preparation for XRD must be performed in an inert atmosphere.

Methodology:

-

Sample Preparation (Inert Atmosphere): Inside a glovebox with low oxygen and moisture levels, the synthesized Be₂C powder is finely ground using an agate mortar and pestle to ensure random crystallite orientation and to minimize particle size effects.[7]

-

Sample Mounting: The fine powder is then loaded into a specialized air-sensitive sample holder.[7][8] This holder is typically equipped with an X-ray transparent dome or cover (e.g., Kapton or beryllium foil) to protect the sample from the ambient atmosphere during data collection.[6][9]

-

Data Collection:

-

Instrument: A high-resolution powder diffractometer equipped with a copper (Cu Kα, λ = 1.5406 Å) or molybdenum (Mo Kα, λ = 0.7093 Å) X-ray source is used.

-

Geometry: The instrument is typically operated in a Bragg-Brentano para-focusing geometry.

-

Scan Parameters: Data is collected over a wide 2θ range (e.g., 10-120°) with a small step size (e.g., 0.01-0.02°) and a sufficient counting time per step to ensure good signal-to-noise ratio.

-

-

Data Analysis (Rietveld Refinement):

-

Software: Specialized software such as GSAS-II, FullProf, or TOPAS is used for Rietveld refinement.[1][4][10]

-

Procedure: The refinement process involves fitting a calculated diffraction pattern to the experimental data by adjusting various parameters. The general sequence of refinement is:

-

Scale factor and background parameters.

-

Unit cell parameters.

-

Peak profile parameters (e.g., Caglioti parameters U, V, W for peak width, and parameters for peak shape functions like Pseudo-Voigt or Pearson VII).

-

Atomic coordinates and isotropic displacement parameters (thermal parameters).

-

Anisotropic displacement parameters, if the data quality allows.

-

-

Goodness-of-Fit: The quality of the refinement is assessed by monitoring the weighted profile R-factor (Rwp), the expected R-factor (Rexp), and the goodness-of-fit parameter (χ² = (Rwp/Rexp)²), which should approach 1 for an excellent fit.

-

Neutron Powder Diffraction Analysis

Neutron diffraction provides a complementary analysis to XRD, being particularly sensitive to the positions of light elements like carbon in the presence of heavier elements.

Methodology:

-

Neutron Source: The experiment requires a high-flux neutron source, such as a nuclear reactor or a spallation source.[11][12]

-

Sample Preparation: A larger sample volume of Be₂C powder (typically a few grams) is required compared to XRD. The powder is loaded into a sample container made of a material with low neutron absorption cross-section, such as vanadium or quartz, within an inert atmosphere glovebox.

-

Instrument Setup: A high-resolution neutron powder diffractometer is used. The instrument is configured with a specific neutron wavelength (for constant-wavelength sources) or a range of neutron energies (for time-of-flight sources).

-

Data Collection: The diffraction pattern is collected over a wide range of scattering angles (2θ) or time-of-flight. Data collection times are generally longer than for XRD to achieve adequate statistics.

-

Data Analysis: Similar to XRD, the collected neutron diffraction data is analyzed using the Rietveld refinement method. The refinement procedure follows a similar sequence of parameter adjustments to obtain the final crystal structure model.

Visualization of the Crystallographic Workflow

The logical progression from a synthesized powder to a refined crystal structure is a multi-step process. The following diagram illustrates this workflow.

Caption: Workflow for this compound crystal structure determination.

This guide provides a foundational understanding of the crystal structure of this compound and the methodologies employed for its analysis. The detailed protocols and workflow are intended to serve as a valuable resource for researchers in materials science and related fields.

References

- 1. FullProf tutorial on fitting XRD peaks • Research • Pranab Das [pranabdas.github.io]

- 2. m.youtube.com [m.youtube.com]

- 3. imf.ucmerced.edu [imf.ucmerced.edu]

- 4. m.youtube.com [m.youtube.com]

- 5. The Synthesis, Fabrication, and Properties of this compound: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 6. Basics to powder X-ray diffraction: How to achieve high-quality XRD patterns - Q&A | Malvern Panalytical [malvernpanalytical.com]

- 7. benchchem.com [benchchem.com]

- 8. youtube.com [youtube.com]

- 9. Simple preparation of specimens for X-ray powder diffraction analysis of radioactive materials: an illustrative example on irradiated granite | Powder Diffraction | Cambridge Core [cambridge.org]

- 10. profex.doebelin.org [profex.doebelin.org]

- 11. Neutron diffraction - Wikipedia [en.wikipedia.org]

- 12. pubs.aip.org [pubs.aip.org]

Unveiling the Theoretical Landscape of Beryllium Carbide (Be₂C): A DFT-Powered In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical properties of beryllium carbide (Be₂C), with a focus on insights derived from Density Functional Theory (DFT) calculations. We delve into the structural, electronic, mechanical, and thermal characteristics of both its bulk antifluorite phase and its promising two-dimensional (2D) monolayer counterparts. This document is intended to serve as a valuable resource for researchers and professionals exploring the potential applications of this intriguing material.

Structural Properties

This compound in its bulk form crystallizes in the antifluorite structure, which belongs to the face-centered cubic (FCC) lattice with the space group Fm-3m[1]. In this structure, the carbon atoms form an FCC sublattice, while the beryllium atoms occupy the tetrahedral interstitial sites. Various DFT studies have been conducted to determine its equilibrium lattice constant and bulk modulus.

Two-dimensional monolayers of Be₂C have also been theoretically investigated, revealing several stable or metastable structures. These 2D forms exhibit distinct coordination environments and electronic properties compared to their bulk counterpart. The thermal stability of 2D Be₂C monolayers has been suggested by their ability to maintain their structure with minimal deviation in molecular dynamics simulations[2].

Below is a summary of the calculated structural properties for both bulk and 2D Be₂C from various DFT studies.

| Property | Structure | DFT Functional | Calculated Value | Reference |

| Lattice Constant (a) | Antifluorite (Bulk) | GGA | 4.335 Å | [3] |

| PBE | 4.34 Å | |||

| LDA | 4.27 Å | |||

| Bulk Modulus (B₀) | Antifluorite (Bulk) | GGA | 198.9 GPa | [3] |

| PBE | 213.0 GPa | |||

| LDA | 219.6 GPa | |||

| Cohesive Energy | 2D Monolayer | PBE | -7.73 Ry/unit cell | [2] |

Electronic Properties

DFT calculations have been instrumental in elucidating the electronic nature of Be₂C. The antifluorite bulk phase of Be₂C is predicted to be a semiconductor with a wide, indirect band gap. The exact value of the band gap is sensitive to the choice of the exchange-correlation functional used in the DFT calculations, with hybrid functionals generally yielding larger, more accurate values compared to standard GGA or LDA.

The 2D monolayers of Be₂C also exhibit semiconducting behavior. Interestingly, their electronic properties, including the band gap, can be tuned by applying strain. For instance, one study found that a pristine 2D Be₂C monolayer has a direct bandgap of 1.52 eV, which transitions to a metallic character upon the adsorption of alkali metal atoms[2].

A summary of the calculated electronic properties is presented in the table below.

| Property | Structure | DFT Functional | Calculated Value | Band Gap Type | Reference |

| Band Gap (E_g) | Antifluorite (Bulk) | GGA (PBE) | 1.170 eV | Indirect | |

| PBE0 | 4.132 eV | Direct | |||

| HSE06 | ~4.0 eV | - | |||

| 2D Monolayer | PBE | 1.52 eV | Direct | [2] |

Mechanical Properties

The mechanical properties of Be₂C, particularly its high hardness and stiffness, are among its most notable features. DFT calculations have been employed to compute the elastic constants (C₁₁, C₁₂, and C₄₄) for the cubic antifluorite structure, which are essential for understanding its mechanical response and stability. From these elastic constants, other important mechanical parameters such as the bulk modulus, shear modulus, Young's modulus, and Poisson's ratio can be derived. The calculated elastic constants satisfy the Born stability criteria for cubic crystals, indicating that antifluorite Be₂C is mechanically stable[1].

The mechanical properties of 2D Be₂C are also a subject of interest, with studies exploring their in-plane stiffness and strength.

The table below summarizes the calculated mechanical properties of antifluorite Be₂C.

| Property | DFT Functional | Calculated Value (GPa) | Reference |

| C₁₁ | GGA | 435.0 | |

| C₁₂ | GGA | 80.0 | |

| C₄₄ | GGA | 185.0 | |

| Bulk Modulus (B) | GGA | 198.3 | |

| Shear Modulus (G) | GGA | 195.8 | |

| Young's Modulus (Y) | GGA | 450.7 | |

| Poisson's Ratio (ν) | GGA | 0.15 |

Thermal and Thermoelectric Properties

The thermal properties of Be₂C are crucial for its potential applications in high-temperature environments. DFT, in conjunction with quasi-harmonic approximation or Boltzmann transport theory, can be used to predict thermal properties such as phonon dispersion, heat capacity, and thermal conductivity. Phonon dispersion calculations have confirmed the dynamical stability of the antifluorite structure of Be₂C[2].

Furthermore, the thermoelectric properties of Be₂C have been investigated, suggesting its potential as a thermoelectric material. DFT calculations combined with the Boltzmann transport equation have been used to compute the Seebeck coefficient and electronic thermal conductivity[4].

| Property | Structure | Method | Calculated Value | Reference |

| Seebeck Coefficient | Antifluorite (Bulk) | DFT + Boltzmann Transport Theory | Varies with temperature and doping | [4] |

| Electronic Thermal Conductivity | Antifluorite (Bulk) | DFT + Boltzmann Transport Theory | Varies with temperature and doping | [4] |

| Phonon Dispersion | Antifluorite (Bulk) | DFPT | Dynamically stable (no imaginary frequencies) | |

| 2D Monolayer | DFPT | Dynamically stable (no imaginary frequencies) | [2] |

Computational Methodologies

The theoretical data presented in this guide are primarily derived from first-principles calculations based on Density Functional Theory. A typical workflow for calculating the properties of a crystalline solid like Be₂C is outlined below.

Structural Optimization

The first step in any DFT calculation is to determine the equilibrium crystal structure. This is achieved by performing a geometry optimization where the atomic positions and the lattice vectors are varied until the forces on the atoms and the stress on the unit cell are minimized.

Caption: A generalized workflow for DFT calculations of crystalline materials.

Electronic Structure Calculations

Once the geometry is optimized, the electronic properties are calculated. This typically involves a non-self-consistent field calculation on a dense k-point mesh to obtain the band structure and the density of states (DOS).

Mechanical Properties Calculations

The elastic constants are calculated by applying small strains to the optimized unit cell and calculating the resulting stress tensor. The energy-strain or stress-strain relationships are then used to determine the elastic constants.

Phonon and Thermal Properties Calculations

Phonon dispersion curves and densities of states are calculated using methods like Density Functional Perturbation Theory (DFPT) or the finite displacement method. These calculations provide insights into the vibrational modes and dynamical stability of the crystal. Thermoelectric properties are then calculated by combining the electronic band structure with the Boltzmann transport equation.

Caption: Logical flow for calculating various properties of Be₂C using DFT.

Conclusion

Density Functional Theory has proven to be a powerful tool for predicting and understanding the fundamental properties of this compound. The theoretical insights into its structural, electronic, mechanical, and thermal characteristics are invaluable for guiding experimental efforts and exploring its potential in various technological applications. The data and methodologies presented in this guide offer a solid foundation for further research and development of Be₂C-based materials. As computational methods continue to improve in accuracy and efficiency, we can expect an even deeper and more refined understanding of this promising material in the years to come.

References

Beryllium Carbide Under High Pressure: A Technical Whitepaper on its Predicted Behavior and Experimental Investigation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beryllium carbide (Be₂C), a material with a high melting point and significant hardness, is of interest for various technological applications. However, its behavior under high-pressure conditions remains largely unexplored experimentally. This technical guide provides a comprehensive overview of the current understanding of this compound's properties, focusing on its predicted high-pressure characteristics. Due to the absence of an experimentally determined high-pressure phase diagram, this document synthesizes theoretical predictions, known properties at ambient conditions, and detailed experimental protocols that could be employed for future investigations. This paper aims to serve as a foundational resource for researchers and scientists interested in the high-pressure science of this compound and related materials.

Introduction

This compound (Be₂C) is a refractory material known for its hardness and high melting point. At ambient conditions, it crystallizes in the cubic anti-fluorite structure with the space group Fm-3m.[1] In this structure, the beryllium atoms occupy the tetrahedral interstitial sites of a face-centered cubic lattice of carbon atoms. While its properties at atmospheric pressure have been characterized to some extent, its phase diagram under high pressure is not yet experimentally established. Understanding the high-pressure behavior of Be₂C is crucial for predicting its stability and potential synthesis of novel phases with enhanced properties.

This whitepaper summarizes the known structural and elastic properties of Be₂C at ambient pressure, presents theoretical insights into its high-pressure stability, and provides a detailed guide on the experimental methodologies that can be utilized to explore its high-pressure phase diagram.

Properties of this compound at Ambient Pressure

The primary known phase of this compound is a cubic structure. Theoretical calculations using first-principles Density Functional Theory (DFT) have been employed to determine its elastic properties, which indicate its brittle nature.[2]

Table 1: Crystallographic and Elastic Properties of Cubic Be₂C at Ambient Pressure

| Property | Value | Source |

| Crystal System | Cubic | [1] |

| Space Group | Fm-3m (No. 225) | [1] |

| Structure Type | Anti-fluorite | [1] |

| Lattice Parameter (a) | 4.34 Å | Theoretical[2] |

| Bulk Modulus (B) | 221 GPa | Theoretical[2] |

| Shear Modulus (G) | 163 GPa | Theoretical[2] |

| Young's Modulus (E) | 390 GPa | Theoretical[2] |

| Pugh's Ratio (B/G) | 1.36 | Calculated from[2] |

| Poisson's Ratio (ν) | 0.19 | Theoretical[2] |

Note: The elastic properties are derived from theoretical calculations, as experimental high-pressure data is unavailable.

Predicted High-Pressure Behavior

Currently, there are no specific theoretical studies predicting the phase transitions of Be₂C under high pressure. However, first-principles calculations have confirmed the mechanical stability of its cubic phase at ambient pressure.[2] The study of similar materials, such as silicon carbide (SiC), has revealed pressure-induced phase transitions to denser structures.[3] It is plausible that Be₂C could also undergo phase transformations to new crystalline structures at elevated pressures.

Further theoretical investigations, such as those employing evolutionary algorithms or ab initio random structure searching, are necessary to predict potential high-pressure phases of Be₂C and their transition pressures.

Experimental Protocols for High-Pressure Investigation

The study of materials under extreme pressures typically involves the use of a diamond anvil cell (DAC), which can generate pressures of hundreds of gigapascals.[4][5] In situ analytical techniques, primarily X-ray diffraction, are coupled with the DAC to probe the structural changes in the material as a function of pressure.

Sample Preparation and Loading

-

Sample Acquisition: High-purity this compound powder is required.

-

Gasket Preparation: A metal gasket, typically made of rhenium or tungsten, is pre-indented between the two diamond anvils to a desired thickness. A hole is then drilled in the center of the indentation to serve as the sample chamber. For X-ray diffraction experiments, beryllium gaskets can be used to minimize X-ray absorption.[6][7]

-

Sample Loading: A small amount of the Be₂C powder is placed into the sample chamber. A pressure-transmitting medium (e.g., a mixture of methanol-ethanol, silicone oil, or a noble gas like neon or argon) is loaded into the chamber to ensure hydrostatic or quasi-hydrostatic pressure conditions. A small ruby chip is also included for pressure calibration via ruby fluorescence.

High-Pressure Generation and Measurement

Pressure is applied by mechanically turning screws that push the two diamond anvils together. The pressure inside the sample chamber is determined by measuring the wavelength shift of the R1 fluorescence line of the ruby chip, a well-established technique.[8]

In Situ Structural Analysis: X-ray Diffraction

Synchrotron X-ray diffraction is the primary tool for determining the crystal structure of the sample under high pressure.[9][10][11][12]

-

Data Collection: A monochromatic or polychromatic X-ray beam is focused on the sample within the DAC. The diffracted X-rays are collected on an area detector.

-

Data Analysis: The obtained diffraction patterns are integrated to produce one-dimensional intensity versus 2θ (or energy) plots. These patterns are then indexed to determine the crystal lattice and space group of the material at each pressure point. A phase transition is identified by the appearance of new diffraction peaks and the disappearance or modification of existing ones.

-

Equation of State: By measuring the unit cell volume as a function of pressure, an equation of state (e.g., Birch-Murnaghan) can be fitted to the data to determine the bulk modulus and its pressure derivative.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the experimental investigation of this compound under high pressure.

Conclusion and Future Outlook

The high-pressure phase diagram of this compound remains an open area of investigation. While its ambient-pressure cubic structure is known, and theoretical calculations have provided insight into its mechanical stability, experimental data at high pressures are conspicuously absent. The experimental methodologies detailed in this whitepaper, centered around the use of the diamond anvil cell coupled with in situ synchrotron X-ray diffraction, provide a clear pathway for future research in this area.

Future work should focus on both theoretical predictions of high-pressure phases of Be₂C and experimental studies to validate these predictions and construct a comprehensive pressure-temperature phase diagram. Such studies will not only advance our fundamental understanding of this material but also potentially lead to the discovery of new phases with novel and desirable properties for a range of technological applications.

References

- 1. Calcium fluoride - Wikipedia [en.wikipedia.org]

- 2. arxiv.org [arxiv.org]

- 3. mdpi.com [mdpi.com]

- 4. In a First, Tiny Diamond Anvils Trigger Chemical Reactions by Squeezing [www6.slac.stanford.edu]

- 5. Diamond anvil cell - Wikipedia [en.wikipedia.org]

- 6. Comparison between beryllium and diamond-backing plates in diamond-anvil cells: application to single-crystal x-ray diffraction high-pressure data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 9. researchgate.net [researchgate.net]

- 10. revealing structural mechanisms in high performing baracaloric materials via in situ temperature and pressure dependent x-ray diffraction | Documents - Universidade da Coruña [portalinvestigacion.udc.gal]

- 11. researchgate.net [researchgate.net]

- 12. In situ characterization of liquids at high pressure combining X-ray tomography, X-ray diffraction and X-ray absorption using the white beam station at PSICHÉ - PMC [pmc.ncbi.nlm.nih.gov]

Ab initio calculations of Beryllium carbide properties

An In-Depth Technical Guide to the Properties of Beryllium Carbide (Be₂C) from Ab Initio Calculations

Introduction

This compound (Be₂C) is a transparent crystalline solid renowned for its exceptional hardness, high melting point, and good thermal conductivity.[1] These properties make it a material of significant interest for various advanced applications, including as a component in nuclear reactors, for ablation coatings in fusion reactors, and in specialized ceramics.[1][2][3] As a member of the antifluorite crystal family, its structure and behavior are subjects of ongoing research.[1][2] Understanding the fundamental properties of Be₂C at an atomic level is crucial for its technological application and for the development of new materials.

Ab initio calculations, which are based on first principles of quantum mechanics, provide a powerful theoretical framework for predicting material properties without empirical input.[4][5] Methods such as Density Functional Theory (DFT) allow researchers to accurately model the structural, mechanical, and electronic characteristics of materials like Be₂C, offering insights that can be difficult to obtain experimentally.[1][6] This guide provides a comprehensive overview of the properties of this compound determined through such state-of-the-art computational techniques.

Computational Methodology

The results presented in this guide are derived from ab initio calculations, primarily using Density Functional Theory (DFT). DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[6]

Core Computational Protocol:

-

Theoretical Framework: The calculations are predominantly based on DFT.[1] A common approach within DFT is the Hartree-Fock method, which approximates the many-electron wavefunction as a single Slater determinant.[4] More advanced, post-Hartree-Fock methods improve upon this by more accurately accounting for electron correlation.[6]

-

Functionals: The Perdew-Burke-Ernzerhof (PBE) exchange-correlation functional, which falls under the Generalized Gradient Approximation (GGA), is frequently used for geometry optimization and property calculations.[1] To achieve more accurate band gap values, hybrid functionals like PBE0 and Heyd-Scuseria-Ernzerhof (HSE), which incorporate a portion of exact exchange from Hartree-Fock theory, are also employed.[1]

-

Valence Electrons: The calculations typically treat the Be(2s²) and C(2s²2p²) states as the valence electrons.[1]

-

Software and Codes: Specific calculations for elastic constants are performed using codes like "ElaStic," which employs an energy-strain method.[1] Optical properties and many-body effects are investigated using codes such as "YAMBO" by solving the Bethe-Salpeter Equations.[1] The Vienna Ab initio Simulation Package (VASP) is another tool mentioned in the context of Be₂C studies.[3]

The logical workflow for a typical ab initio study of Be₂C is illustrated in the diagram below.

References

An In-depth Technical Guide to the Chemical Bonding Characteristics of Beryllium Carbide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beryllium carbide (Be₂C), a compound known for its exceptional hardness, high melting point, and unique nuclear properties, possesses a complex chemical bonding nature that dictates its physical and chemical characteristics. This technical guide provides a comprehensive examination of the chemical bonding in this compound, integrating theoretical and experimental findings. It delves into the synthesis, crystal structure, and electronic properties of Be₂C, offering detailed experimental protocols and summarizing key quantitative data. Through theoretical analyses, including Density Functional Theory (DFT), Bader charge analysis, and the Electron Localization Function (ELF), a nuanced understanding of the ionic and covalent contributions to its bonding is presented. This document is intended to serve as a core reference for researchers and professionals working with advanced materials.

Introduction

This compound is a noteworthy material within the realm of advanced ceramics and nuclear technology.[1] Its properties, such as extreme hardness similar to diamond and significant thermal conductivity, stem directly from the nature of its chemical bonds.[1][2] Understanding the intricate bonding characteristics of Be₂C is paramount for its application and for the predictive design of new materials. Beryllium itself exhibits unusual bonding properties, which makes the study of its compounds, like this compound, a subject of significant academic and practical interest.[3] This guide synthesizes the current knowledge on the chemical bonding in this compound, providing a detailed technical overview for scientists and researchers.

Synthesis of this compound

The synthesis of this compound is typically achieved through high-temperature reactions. The two primary methods involve the direct reaction of beryllium metal with carbon or the carbothermal reduction of beryllium oxide.[2][4]

Experimental Protocols

2.1.1. Synthesis from Beryllium and Carbon Elements

This method involves the direct combination of beryllium powder and a fine carbon powder, such as graphite (B72142) or acetylene (B1199291) black.[5]

-

Materials: High-purity beryllium powder, finely divided graphite powder.

-

Apparatus: High-temperature furnace, graphite crucible.

-

Procedure:

-

Thoroughly mix stoichiometric amounts of beryllium powder and graphite powder.

-

Place the mixture into a graphite crucible.

-

Heat the crucible in a furnace to a temperature above 950°C (typically around 1700°C) for approximately 30 minutes.[2][5]

-

The reaction proceeds according to the formula: 2Be + C → Be₂C.[5]

-

Allow the furnace to cool to room temperature under an inert atmosphere to prevent oxidation.

-

The resulting product is this compound, often with a purity of around 85%.[5]

-

2.1.2. Carbothermal Reduction of Beryllium Oxide

This method utilizes beryllium oxide and carbon as precursors.[2]

-

Materials: Beryllium oxide (BeO) powder, carbon powder (e.g., sugar charcoal), starch (as a binder), water.[5]

-

Apparatus: High-temperature furnace, press, hydrogen atmosphere furnace.

-

Procedure:

-

Mix beryllium oxide with approximately half its mass of sugar charcoal.[5]

-

Add 5% starch and 15% water to the mixture and stir to form a homogenous paste.[5]

-

Press the mixture into cylindrical pellets and allow them to dry.[5]

-

Heat the pellets in a furnace under a hydrogen stream (at approximately 3 atm) to 1930°C and maintain this temperature for 10-15 minutes.[5]

-

The reaction is: 2BeO + 3C → Be₂C + 2CO.[2]

-

The product purity is typically between 85% and 92%.[5]

-

2.1.3. Purification of this compound

The synthesized this compound can be purified to remove unreacted beryllium oxide and excess carbon.[5]

-

Materials: Synthesized this compound, dilute hydrochloric acid.

-

Procedure:

Structural and Physical Properties

This compound crystallizes in a cubic anti-fluorite structure with the space group Fm-3m.[6] In this structure, the carbon atoms form a face-centered cubic (fcc) lattice, and the beryllium atoms occupy the tetrahedral interstitial sites.[7]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, compiled from various experimental and theoretical studies.

| Property | Value | Reference(s) |

| Crystallographic Data | ||

| Crystal System | Cubic | [2] |

| Space Group | Fm-3m | [6] |

| Lattice Parameter (a) | 4.302 Å (at 0 K, theoretical) | [8] |

| 4.32 Å (at room temp, experimental) | [8] | |

| 3.060 Å (primitive cell) | [9] | |

| Physical Properties | ||

| Density | 1.90 g/cm³ (at 15 °C) | [2] |

| Melting Point | >2100 °C (decomposes) | [2] |

| Molar Mass | 30.035 g/mol | [2] |

| Thermodynamic Properties | ||

| Enthalpy of Formation (ΔH°f298) | -27.96 ± 0.21 kcal/mol (-117.0 ± 0.8 kJ/mol) | [1][10] |

| Formation Energy (Ef) | -0.214 eV/atom | [8] |

| Mechanical Properties (Theoretical) | ||

| Bulk Modulus (B) | 198.7 GPa | [7] |

| Shear Modulus (G) | 97.4 GPa | [7] |

| Young's Modulus (E) | Not explicitly found | |

| Poisson's Ratio (ν) | Not explicitly found | |

| Electronic Properties (Theoretical) | ||

| Band Gap (Indirect) | 1.170 eV | [7] |

| Band Gap (Direct) | 4.132 eV | [7] |

Chemical Bonding Analysis

The chemical bonding in this compound is a subject of interest due to the unique properties of beryllium. Theoretical studies, primarily using Density Functional Theory (DFT), have provided significant insights into the nature of the Be-C and Be-Be interactions.

Theoretical Framework

First-principles calculations based on DFT are the primary tools used to investigate the electronic structure and bonding of Be₂C. These calculations often employ the generalized gradient approximation (GGA) for the exchange-correlation functional.[7] To obtain more accurate band gap values, hybrid functionals like PBE0 and HSE are also utilized.[7]

Nature of the Be-C and Be-Be Bonds

Analyses using the Electron Localization Function (ELF) and Bader charge analysis have revealed a dual nature in the bonding of this compound.[6]

-

Be-C Bond: The bonding between beryllium and carbon is predominantly ionic.[6] Bader charge analysis confirms this by showing a significant charge transfer from beryllium to carbon, resulting in an accumulation of charge at the carbon ions and a depletion at the beryllium ions.[6]

-

Be-Be Bond: In contrast, the interaction between the nearest beryllium atoms exhibits a covalent character.[6]

This combination of ionic and covalent bonding contributes to the material's high hardness and stability.

Experimental Characterization of Bonding

Experimental techniques such as X-ray and neutron diffraction are crucial for determining the crystal structure and bond lengths in this compound.[11][12] Photoelectron spectroscopy has also been employed to study the electronic structure and thermodynamic properties of beryllium-containing molecules, including carbides.[3]

Visualizing Key Processes

Synthesis and Purification Workflow

The following diagram illustrates the workflow for the synthesis of this compound via carbothermal reduction of beryllium oxide, followed by purification.

Theoretical Analysis of Chemical Bonding

This diagram outlines the logical flow of a typical theoretical investigation into the chemical bonding of this compound using DFT.

Conclusion

The chemical bonding in this compound is characterized by a fascinating interplay of ionic and covalent interactions. The strong ionic character of the Be-C bond, coupled with the covalent nature of the Be-Be interactions within the anti-fluorite crystal structure, gives rise to its remarkable physical properties, including high hardness and thermal stability. This guide has provided a detailed overview of the synthesis, structure, and bonding of Be₂C, supported by quantitative data and experimental protocols. A thorough understanding of these fundamental characteristics is essential for the continued development and application of this compound in advanced technologies. Further research, particularly experimental validation of theoretical predictions for mechanical and electronic properties, will continue to refine our understanding of this important material.

References

- 1. Enthalpies of formation of the carbides of aluminium and beryllium - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. The Unusual Bonding Properties of Beryllium – Heaven Lab @Emory [heaven.emorychem.science]

- 4. This compound | chemical compound | Britannica [britannica.com]

- 5. This compound (be2C) [chembk.com]

- 6. What is the crystal structure of this compound?_Chemicalbook [chemicalbook.com]

- 7. arxiv.org [arxiv.org]

- 8. info.ornl.gov [info.ornl.gov]

- 9. mp-1569: Be2C (cubic, Fm-3m, 225) [legacy.materialsproject.org]

- 10. Enthalpies of formation of the carbides of aluminium and beryllium - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 11. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 12. Generation of thermal neutron scattering libraries for this compound | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

A Technical Guide to the Measurement of the Thermal Expansion Coefficient of Beryllium Carbide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the measurement of the thermal expansion coefficient of beryllium carbide (Be₂C). Given the limited availability of recent experimental data for this material, this document synthesizes historical data, details the primary experimental protocols for measurement, and offers context through comparison with other relevant carbide materials. This guide is intended to be a valuable resource for researchers and scientists working with advanced ceramic materials.

Introduction to this compound and its Thermal Properties

This compound (Be₂C) is a hard, refractory ceramic material with a high melting point of approximately 2100°C. Its unique properties, including low density and high thermal conductivity, make it a material of interest for applications in nuclear reactors and aerospace technologies. The coefficient of thermal expansion (CTE) is a critical parameter for materials subjected to temperature variations, as it governs their dimensional stability and compatibility with other materials in a system. Mismatches in CTE can lead to thermal stresses, microcracking, and ultimately, component failure.

Despite its promising characteristics, experimental data on the thermal expansion of this compound is notably scarce in the open literature. The most comprehensive data found dates back to a 1957 report from the Battelle Memorial Institute (BMI-1165), which was conducted on what was described as "impure sintered Be₂C compacts". More recent reports, such as a 2023 publication from Oak Ridge National Laboratory, indicate a renewed interest in the properties of high-purity this compound, although new thermal expansion data has yet to be published. This highlights a significant gap in the material properties database for modern, high-purity Be₂C.

Quantitative Data on Thermal Expansion Coefficients

The available quantitative data for the coefficient of thermal expansion of this compound is limited to the historical data from the BMI-1165 report. For comparative purposes, the following table also includes the CTE values for other common carbide materials.

| Material | Temperature Range (°C) | Coefficient of Thermal Expansion (x 10⁻⁶ /°C) | Reference |

| This compound (Be₂C) | 25 - 50 | 5.6 | BMI-1165 (1957) |

| 25 - 200 | 6.7 | BMI-1165 (1957) | |

| 25 - 400 | 7.6 | BMI-1165 (1957) | |

| 25 - 600 | 8.4 | BMI-1165 (1957) | |

| 25 - 800 | 9.0 | BMI-1165 (1957) | |

| 25 - 1000 | 9.5 | BMI-1165 (1957) | |

| Silicon Carbide (SiC) | 20 - 1000 | ~4.0 - 5.5 | General Literature |

| Tungsten Carbide (WC) | 20 - 800 | ~3.8 - 5.2 | General Literature |

| Boron Carbide (B₄C) | 20 - 800 | ~4.5 - 5.6 | General Literature |

| Titanium Carbide (TiC) | 20 - 1000 | ~7.4 - 8.0 | General Literature |

Note: The data for this compound should be used with caution, as it is based on older material processing techniques and may not be representative of modern, high-purity Be₂C.

Experimental Protocols for CTE Measurement

The two primary methods for measuring the thermal expansion coefficient of ceramic materials like this compound are dilatometry and high-temperature X-ray diffraction.

Dilatometry

Dilatometry directly measures the dimensional change of a material as a function of temperature.

Experimental Protocol:

-

Sample Preparation:

-

A rectangular or cylindrical sample of this compound is precision machined to a known length (typically 25-50 mm).

-

The end faces of the sample must be flat and parallel.

-

The sample is thoroughly cleaned to remove any contaminants.

-

Due to the toxicity of this compound, all handling and machining must be performed in a controlled environment (e.g., a glovebox) with appropriate personal protective equipment.

-

-

Apparatus Setup:

-

A push-rod dilatometer is used, equipped with a high-temperature furnace.

-

The push-rod and sample holder should be made of a material with a known and stable low thermal expansion, such as alumina (B75360) or fused silica.

-

The system is calibrated using a standard reference material with a well-characterized CTE (e.g., sapphire).

-

-

Measurement Procedure:

-

The this compound sample is placed in the sample holder.

-

The furnace is sealed and purged with an inert gas (e.g., argon or helium) to prevent oxidation of the sample at high temperatures.

-

The sample is heated at a controlled rate (e.g., 5-10°C/min) to the desired maximum temperature.

-

The displacement of the push-rod, corresponding to the change in length of the sample, is continuously recorded by a transducer (e.g., an LVDT).

-

The temperature of the sample is simultaneously measured with a thermocouple placed in close proximity to the sample.

-

The sample is then cooled back to room temperature at a controlled rate.

-

-

Data Analysis:

-

The change in length (ΔL) is plotted against the change in temperature (ΔT).

-

The coefficient of linear thermal expansion (α) is calculated using the formula: α = (ΔL / L₀) / ΔT where L₀ is the initial length of the sample.

-

The CTE is typically reported as an average value over a specific temperature range or as a function of temperature.

-

High-Temperature X-ray Diffraction (HT-XRD)

HT-XRD measures the change in the crystal lattice parameters of a material as a function of temperature, from which the thermal expansion can be calculated.

Experimental Protocol:

-

Sample Preparation:

-

A fine powder of this compound is required. If starting with a solid piece, it must be crushed and ground into a powder in a controlled environment due to its toxicity.

-

The powder is typically mounted on a flat sample holder made of a high-temperature resistant material (e.g., platinum or alumina).

-

-

Apparatus Setup:

-

A high-temperature X-ray diffractometer equipped with an environmental chamber is used.

-

The chamber allows for heating the sample to high temperatures in a controlled atmosphere (vacuum or inert gas).

-

The diffractometer is calibrated using a standard reference material.

-

-

Measurement Procedure:

-

The powdered sample is placed in the high-temperature chamber.

-

The chamber is evacuated and backfilled with an inert gas.

-

An initial XRD pattern is collected at room temperature.

-

The sample is heated to a series of predetermined temperatures, allowing for thermal stabilization at each step.

-

An XRD pattern is collected at each temperature.

-

-

Data Analysis:

-

The positions of the diffraction peaks in each pattern are used to calculate the lattice parameters of the this compound crystal structure at each temperature.

-

The change in the lattice parameters is used to determine the thermal expansion along different crystallographic axes.

-

For a cubic crystal system like this compound (anti-fluorite structure), the expansion is isotropic, and the linear CTE can be calculated from the change in the lattice parameter 'a' with temperature.

-

Visualizing the Experimental Workflow

The following diagrams illustrate the generalized workflows for determining the coefficient of thermal expansion using dilatometry and high-temperature X-ray diffraction.

Caption: Generalized workflow for CTE measurement using dilatometry.

Caption: Generalized workflow for CTE measurement using HT-XRD.

Conclusion and Future Outlook

The determination of the thermal expansion coefficient of this compound is crucial for its potential application in high-temperature environments. However, the currently available data is historical and may not be representative of modern, high-purity materials. This guide has provided a detailed overview of the established experimental methodologies, namely dilatometry and high-temperature X-ray diffraction, that can be employed to obtain accurate and reliable CTE data for Be₂C.

Given the renewed interest in this compound for advanced applications, there is a clear and pressing need for new experimental measurements of its thermophysical properties, including its coefficient of thermal expansion. Such data will be invaluable for material scientists and engineers in the design and modeling of components for next-generation technologies. It is strongly recommended that future studies focus on characterizing the CTE of high-purity, well-characterized this compound samples over a wide range of temperatures.

An In-depth Technical Guide to the Phonon Dispersion of Beryllium Carbide (Be₂C)

Audience: Researchers, Scientists, and Materials Development Professionals

Introduction to Beryllium Carbide

This compound (Be₂C) is a transparent, crystalline solid known for its exceptional hardness, comparable to that of diamond.[1] It crystallizes in the antifluorite structure, a face-centered cubic lattice belonging to the Fm-3m space group.[2] Due to its properties, including high resistance to radiation damage and high melting point, Be₂C is considered for applications in fission reactor components and as a UV resistive material.[1][2]

Understanding the lattice dynamics, or phonons, of Be₂C is crucial for predicting its thermal and mechanical properties. Phonons, the quantized modes of vibration in a crystal lattice, govern thermal conductivity, thermal expansion, and aspects of mechanical stability. This guide provides a comprehensive overview of the phonon dispersion characteristics of Be₂C, focusing on data derived from first-principles computational methods.

Theoretical Background: Phonons in Be₂C

The primitive cell of Be₂C contains three atoms, which gives rise to a total of 9 vibrational modes for any given wavevector in the Brillouin zone.[1][3] These modes are categorized into two types:

-

Acoustic Phonons : These three modes (one longitudinal acoustic, LA, and two transverse acoustic, TA) correspond to the in-phase movement of atoms within the unit cell.[1] At the center of the Brillouin zone (the Γ point), the frequencies of these modes go to zero. The velocity of these phonons is a key factor in determining a material's thermal conductivity.[1]

-

Optical Phonons : The remaining six modes are optical, involving out-of-phase vibrations of the atoms.[1] These modes typically have higher frequencies than acoustic modes at the Γ point.

A critical aspect of phonon dispersion analysis is determining the dynamical stability of the crystal. A material is considered dynamically stable if all its phonon modes have positive (real) frequencies across the entire Brillouin zone.[1] The absence of imaginary frequencies in the calculated phonon dispersion curves for Be₂C confirms its dynamical stability.[1][4]

Computational Methodology for Phonon Analysis

The phonon properties of this compound have been primarily investigated using ab initio (first-principles) computational methods, specifically Density Functional Theory (DFT) and Density Functional Perturbation Theory (DFPT). These methods allow for the accurate calculation of lattice dynamics from fundamental quantum mechanics.

Detailed Computational Protocol

The following table summarizes the typical parameters and methods used in the computational studies of Be₂C's phonon properties.

| Parameter | Specification | Source |

| Primary Method | Density Functional Perturbation Theory (DFPT) | [3][4] |

| Software | Quantum ESPRESSO, Phonopy | [3][4] |

| Exchange-Correlation Functional | Generalized Gradient Approximation (GGA) | [1][2][3][4] |

| Pseudopotentials | Projector Augmented-Wave (PAW) pseudopotentials | [2] |

| Energy Cutoff | 50 Ry | [2] |

| k-point Sampling (Brillouin Zone) | 12 x 12 x 12 mesh for phonon calculations | [4] |

| q-point Sampling (Dynamical Matrices) | 4 x 4 x 4 grid | [4] |

| Structure Optimization | Total energy convergence within 10⁻⁴ a.u. | [2] |

Computational Workflow Visualization

The process for calculating phonon dispersion curves using DFPT is illustrated in the workflow diagram below.

References

High-Pressure Synthesis of Novel Beryllium Carbide Phases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beryllium carbide (Be₂C) is a refractory material known for its high melting point, significant hardness, and good thermal conductivity.[1] These properties make it a material of interest for applications in ceramics, nuclear technology, and as a potential blanket material in fusion reactors due to its resistance to radiation damage.[1] The exploration of the beryllium-carbon (Be-C) system under high-pressure conditions opens a pathway to the synthesis of novel phases with potentially enhanced mechanical and electronic properties. High-pressure synthesis is a powerful tool for creating unprecedented inorganic compounds, as it can alter atomic distances and promote the formation of new, denser crystal structures.[2] This technical guide provides an in-depth overview of the current state of research into the high-pressure synthesis of this compound phases, summarizing known properties, detailing experimental methodologies, and presenting theoretically predicted novel structures. While experimental realization of many novel this compound phases is still in its infancy, theoretical studies provide a roadmap for future synthetic efforts.

Properties of Known and Predicted this compound Phases

The most well-characterized this compound is Be₂C, which possesses a cubic antifluorite crystal structure.[1][3] Theoretical calculations have been extensively used to predict its properties, as well as to hypothesize the existence of other stable or metastable phases at high pressure. The following tables summarize the available quantitative data for both the established Be₂C phase and theoretically predicted novel phases.

Table 1: Properties of Be₂C (Cubic, Fm-3m)

| Property | Value | Method |

| Lattice Parameter (a) | 4.34 Å | Experimental |

| Density | 2.44 g/cm³ | Experimental[3] |

| Knoop Hardness | 1475 kg/mm ² | Experimental[3] |

| Band Gap (Indirect) | 1.170 eV | Theoretical (DFT-GGA)[1] |

| Band Gap (Direct) | 4.132 eV | Theoretical (DFT-GGA)[1] |

| Bulk Modulus | 204 GPa | Theoretical |

| Shear Modulus | 151 GPa | Theoretical |

| Young's Modulus | 363 GPa | Theoretical |

Table 2: Theoretically Predicted High-Pressure this compound Phases

| Phase | Space Group | Transition Pressure (GPa) | Calculated Hardness (GPa) | Bulk Modulus (GPa) | Notes |

| BeC₂ (α-phase) | P-3m1 | Ambient | - | - | sp² C-C hybridization |

| BeC₂ (β-phase) | C2/m | >1 (theoretical) | - | - | sp³ C-C hybridization |

| BeB₂C₂ (R3m) | R3m | 13.7 | 42.7 | - | 3D sp³ B-C bonded framework |

| BeB₂C₂ (P-4m2) | P-4m2 | High Pressure | 56.5 | - | 3D B-C framework with BC₄ tetrahedra |

Note: The data for BeB₂C₂ is included as a close analogue, illustrating the potential for complex, superhard phases in beryllium-carbon based systems under pressure.

Experimental Protocols for High-Pressure Synthesis

While specific experimental protocols for the synthesis of novel this compound phases are not yet well-documented in the literature, methodologies can be adapted from the synthesis of the conventional Be₂C phase and from high-pressure experiments on analogous materials like other metal carbides and nitrides. The two primary techniques for achieving the requisite high pressures and temperatures are the diamond anvil cell (DAC) and the large-volume press (LVP).

Diamond Anvil Cell (DAC) with Laser Heating

The DAC is a powerful tool for achieving extremely high pressures on very small samples, often combined with laser heating to reach the temperatures necessary for chemical reactions. This technique is ideal for in-situ analysis, such as X-ray diffraction, to monitor phase transitions and reactions at extreme conditions.

Methodology:

-

Anvil and Gasket Preparation: A pair of diamond anvils is assembled and aligned. A metal gasket (e.g., rhenium) is pre-indented to create a sample chamber.[4]

-

Sample Loading: A mixture of fine-grained beryllium and carbon precursors (e.g., -200 mesh beryllium powder and -325 mesh graphite (B72142) powder) is loaded into the sample chamber.[5] A pressure-transmitting medium (e.g., NaCl or MgO) is often added to ensure hydrostatic pressure and to thermally insulate the sample from the diamond anvils.[6]

-

Pressurization: The DAC is gradually pressurized to the target pressure. The pressure is typically calibrated using a ruby fluorescence standard.

-

Laser Heating: The sample is heated from both sides using a high-power laser (e.g., NIR fiber laser, λ = 1064 nm) for a duration of seconds to minutes.[7] Temperatures can exceed 2500 K.[4]

-

In-situ Analysis: Synchrotron X-ray diffraction is performed during and after heating to identify the crystal structures of the synthesized phases.[4]

-

Decompression and Recovery: The pressure is slowly released, and the sample can be recovered for ex-situ analysis, although high-pressure phases are often metastable and may not be recoverable at ambient conditions.

Large-Volume Press (LVP) Synthesis

LVPs, such as multi-anvil presses, are capable of synthesizing larger sample volumes (on the order of cubic millimeters) at high pressures and temperatures, making them suitable for producing bulk quantities of novel materials for further characterization.

Methodology:

-

Precursor Preparation: High-purity beryllium and carbon powders are thoroughly mixed in the desired stoichiometry.

-

Sample Assembly: The precursor mixture is packed into a crucible (e.g., hexagonal boron nitride, h-BN) which is then placed within a pressure-transmitting medium (e.g., MgO octahedron).[8][9] This assembly also includes a resistive heater (e.g., graphite or LaCrO₃) and a thermocouple.

-

Compression and Heating: The entire assembly is placed in the LVP and compressed to the target pressure (e.g., up to 19 GPa).[10] An electric current is then passed through the resistive heater to achieve the desired synthesis temperature (e.g., up to 2200°C).[10]

-

Synthesis and Quenching: The sample is held at the target pressure and temperature for a specific duration to allow the reaction to complete. The temperature is then rapidly decreased ("quenched") while maintaining pressure to preserve the high-pressure phase.

-

Decompression and Recovery: The pressure is slowly released, and the synthesized sample is recovered from the assembly for characterization.

Theoretical Phase Transitions and Novel Structures

First-principles calculations and evolutionary algorithms have been employed to predict the phase diagram of the Be-C system at high pressures. These studies suggest the existence of novel this compound phases with different stoichiometries and crystal structures. A key finding from theoretical work on BeC₂ is a pressure-induced phase transition associated with the rehybridization of carbon atoms from sp² to sp³. This transformation is indicative of the formation of denser, potentially harder materials.

The diagram below illustrates the theoretical relationships between known and predicted high-pressure phases in the Be-C system.

Conclusion and Future Outlook

The field of high-pressure synthesis of novel this compound phases is currently dominated by theoretical predictions. While the well-established Be₂C phase has been synthesized through various methods, including hot-pressing, the experimental realization of predicted high-pressure phases like β-BeC₂ remains a significant challenge. The experimental protocols outlined in this guide, based on analogous systems, provide a robust starting point for researchers aiming to explore the Be-C phase diagram under extreme conditions.

Future work should focus on bridging the gap between theoretical predictions and experimental synthesis. In-situ studies using laser-heated diamond anvil cells will be crucial for verifying the predicted phase transitions and identifying the pressure-temperature conditions required for the formation of novel this compound structures. The successful synthesis and recovery of these new phases could lead to the development of next-generation superhard and electronically interesting materials.

References

- 1. arxiv.org [arxiv.org]

- 2. osti.gov [osti.gov]

- 3. The Synthesis, Fabrication, and Properties of this compound: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 4. Frontiers | High-pressure synthesis of dysprosium carbides [frontiersin.org]

- 5. books.google.cn [books.google.cn]

- 6. osti.gov [osti.gov]

- 7. High‐Pressure Synthesis of Ultra‐Incompressible Beryllium Tungsten Nitride Pernitride BeW10N14(N2) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 9. mdpi.com [mdpi.com]

- 10. High Pressure Synthesis [fkf.mpg.de]

An In-depth Technical Guide to the Synthesis and Characterization of Beryllium Carbide Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of beryllium carbide (Be₂C) nanoparticles. While specific experimental protocols for the synthesis of Be₂C nanoparticles are not abundantly available in current literature, this document outlines proposed methodologies based on established techniques for analogous materials, such as other metal carbides and beryllium compounds. The guide details potential synthesis routes, including carbothermal reduction and mechanochemical synthesis. Furthermore, it describes essential characterization techniques, including X-ray diffraction (XRD), transmission electron microscopy (TEM), and scanning electron microscopy (SEM), to analyze the crystal structure, morphology, and size of the synthesized nanoparticles. This document also includes a summary of the known physical and chemical properties of this compound and emphasizes the critical safety protocols required for handling beryllium-containing nanomaterials.

Introduction

This compound (Be₂C) is a hard, refractory material with a high melting point, making it a candidate for applications in high-temperature environments and as a potential component in advanced ceramics and composites.[1][2] The synthesis of Be₂C in nanoparticle form is of growing interest due to the unique properties that nanomaterials exhibit compared to their bulk counterparts, such as increased surface area and reactivity.[3] These properties could open up new applications in catalysis, electronics, and as precursors for other advanced materials.

This guide aims to provide researchers and professionals with a foundational understanding of the synthesis and characterization of this compound nanoparticles. Given the limited direct literature on this specific topic, the experimental protocols presented are adapted from established methods for similar materials.

Synthesis of this compound Nanoparticles

The synthesis of this compound nanoparticles can be approached through several methods, primarily adapted from the synthesis of other metal carbides and beryllium compounds. The two most promising routes are carbothermal reduction and mechanochemical synthesis.

Carbothermal Reduction

Carbothermal reduction is a high-temperature process where a metal oxide is reduced by carbon to form a carbide.[4] For this compound, this involves the reaction of beryllium oxide (BeO) with a carbon source.

Reaction: 2BeO + 3C → Be₂C + 2CO

-

Precursor Preparation:

-

High-purity beryllium oxide (BeO) powder and a nano-sized carbon source (e.g., carbon black, activated charcoal) are required.

-

The precursors are weighed in a stoichiometric ratio (2 moles of BeO to 3 moles of C).

-

The powders are intimately mixed to ensure a homogeneous reaction. This can be achieved by ball milling the mixture for several hours in an inert atmosphere.[4]

-

-

Reaction:

-

The mixed powder is placed in a graphite (B72142) crucible.

-

The crucible is loaded into a tube furnace.

-

The furnace is purged with an inert gas (e.g., argon) to prevent oxidation.[5]

-

The temperature is ramped up to the reaction temperature, typically in the range of 1500-1700°C, and held for 1-4 hours.[6]

-

The furnace is then cooled down to room temperature under the inert atmosphere.

-

-

Product Collection:

-

The resulting product, a powder of this compound nanoparticles, is collected from the crucible in a controlled environment.

-

Mechanochemical Synthesis

Mechanochemical synthesis is a solid-state reaction method that uses mechanical energy, typically from ball milling, to induce chemical reactions at room temperature.[7] This method can produce nanoparticles directly from elemental precursors.

Reaction: 2Be + C → Be₂C

-

Precursor Preparation:

-

High-purity beryllium powder and graphite powder are used as precursors.

-

The powders are weighed in a stoichiometric ratio (2 moles of Be to 1 mole of C).

-

-

Milling:

-

The precursor powders are loaded into a high-energy ball mill jar with grinding media (e.g., hardened steel or tungsten carbide balls) in an inert atmosphere (e.g., argon) to prevent oxidation.

-

Milling is performed for an extended period, typically several hours, to induce the reaction. The milling parameters (e.g., ball-to-powder ratio, milling speed, and time) need to be optimized to achieve complete conversion and desired nanoparticle size.[8][9]

-

-

Product Collection and Purification:

-

After milling, the resulting powder, containing this compound nanoparticles, is collected.

-

If a process control agent is used to prevent cold welding, it may need to be removed through a washing step with a suitable solvent.

-

References

- 1. americanelements.com [americanelements.com]

- 2. The Synthesis, Fabrication, and Properties of this compound: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 3. azonano.com [azonano.com]

- 4. benchchem.com [benchchem.com]

- 5. briefs.techconnect.org [briefs.techconnect.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Mechanochemical Synthesis of Nanoparticles for Potential Antimicrobial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Synthesis of Beryllium Carbide Thin Films by Magnetron Sputtering

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beryllium carbide (Be₂C) is a lightweight ceramic material known for its exceptional hardness, high melting point, and thermal conductivity.[1] These properties make Be₂C thin films promising candidates for a variety of advanced applications, including protective coatings for components in nuclear reactors and as ablator layers in inertial confinement fusion (ICF) targets.[2] Magnetron sputtering is a versatile physical vapor deposition (PVD) technique well-suited for the synthesis of high-quality Be₂C thin films. This document provides detailed protocols for the synthesis of this compound thin films using reactive DC magnetron sputtering, outlines key experimental parameters, and presents expected film characteristics based on process variables.

Safety Advisory: Beryllium and its compounds are toxic and carcinogenic. All handling of beryllium targets and coated substrates, as well as maintenance of the deposition chamber, must be performed in a controlled environment with appropriate personal protective equipment (PPE), including respiratory protection, to prevent inhalation of beryllium-containing dust.

Experimental Protocols

Substrate Preparation

-

Select appropriate substrates (e.g., optical quartz, silicon wafers).

-

Clean the substrates ultrasonically in a sequence of acetone, isopropanol, and deionized water.

-

Dry the substrates thoroughly with a nitrogen gun before loading them into the deposition chamber.

Reactive DC Magnetron Sputtering Protocol

-

Mount a high-purity beryllium target onto the magnetron cathode.

-

Load the cleaned substrates into the chamber and position them at a suitable distance from the target.

-

Evacuate the chamber to a base pressure of at least 2 x 10⁻⁴ Pa.

-

Introduce argon (Ar) as the sputtering gas and methane (B114726) (CH₄) as the reactive gas into the chamber through mass flow controllers.

-

Set the desired sputtering power, working pressure, and substrate temperature.

-

Initiate the plasma and pre-sputter the beryllium target in an argon atmosphere for a sufficient duration to remove any surface contaminants, with the substrate shuttered.

-

Introduce methane at the desired flow rate and open the shutter to begin the deposition of the this compound thin film onto the substrates.

-

After the desired deposition time, shut off the power to the magnetron, stop the gas flow, and allow the substrates to cool under vacuum.

Data Presentation: Process Parameters and Film Properties

The properties of the synthesized this compound thin films are highly dependent on the deposition parameters. The following tables summarize the influence of key parameters on film composition and deposition rate.

Table 1: Influence of CH₄-Ar Gas Ratio on Film Composition

| CH₄-Ar Ratio (%) | Predominant Film Component |

| < 5 | This compound (Be₂C) |

| > 15 | Hydrocarbon (CH) |

Data derived from qualitative descriptions in the literature. It is noted that at lower CH₄-Ar ratios, the primary component is Be₂C, while at higher ratios, hydrocarbon films are formed.[3]

Table 2: Deposition Rate

| Sputtering Method | Deposition Rate (approx.) |

| DC Reactive Magnetron Sputtering | ~125 nm/h |

This deposition rate is noted to be significantly higher than that achieved with RF reactive magnetron sputtering.[3]

Characterization of this compound Thin Films

A comprehensive characterization of the deposited films is essential to confirm their composition, structure, and properties.

Table 3: Recommended Characterization Techniques

| Technique | Purpose |

| X-ray Photoelectron Spectroscopy (XPS) | To determine the elemental composition and chemical bonding states. |

| X-ray Diffraction (XRD) | To identify the crystalline phases and determine the crystal structure. |

| High-Resolution Transmission Electron Microscopy (HRTEM) | To investigate the microstructure, including nanocrystal size and distribution. |

| Atomic Force Microscopy (AFM) | To analyze the surface morphology and roughness. |

| Scanning Electron Microscopy (SEM) | To observe the cross-sectional structure of the film. |

| UV-Vis Spectroscopy | To evaluate the optical properties of the films. |

Expected Results and Discussion

By employing the protocols described, it is possible to synthesize this compound thin films with a nanocomposite structure. These films typically consist of Be₂C nanocrystals, with sizes ranging from 3 to 5 nm, embedded within an amorphous hydrocarbon matrix.[3] Cross-sectional analysis is expected to reveal a columnar growth structure, and the films should exhibit a smooth surface.[3] The primary crystalline phase present in films grown at low CH₄-Ar ratios is this compound.

Visualizations

Experimental Workflow

Caption: Experimental workflow for Be₂C thin film synthesis.

Reactive Sputtering Logic

Caption: Logic of reactive magnetron sputtering for Be₂C.

References

Application Notes and Protocols for Beryllium Carbide (Be₂C) Single Crystal Growth

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The growth of beryllium carbide single crystals is not well-documented in publicly available scientific literature. The following application notes and protocols are based on established crystal growth techniques for other high-temperature carbide materials and theoretical considerations. All parameters provided are estimations and would require significant experimental optimization. Beryllium and its compounds are toxic, and all experimental work should be conducted in a controlled environment with appropriate safety precautions.

Introduction to this compound Single Crystal Growth

This compound (Be₂C) is a hard, high-melting-point material with potential applications in nuclear technology and as a hardening agent.[1] The synthesis of high-quality single crystals is essential for the fundamental characterization of its physical and electronic properties. However, the high melting point of Be₂C (decomposes at ~2100 °C) and its reactivity at elevated temperatures present significant challenges for crystal growth.[2]